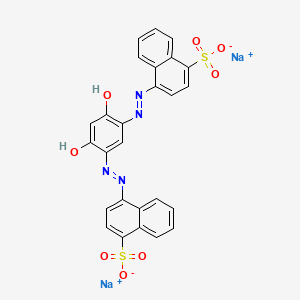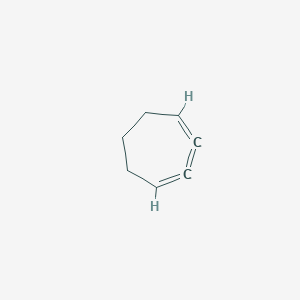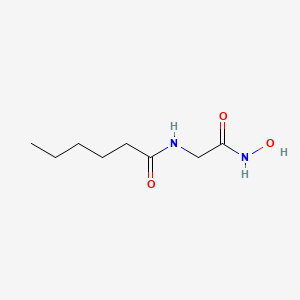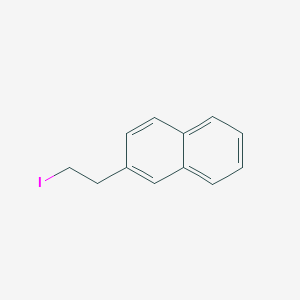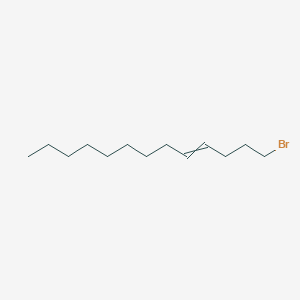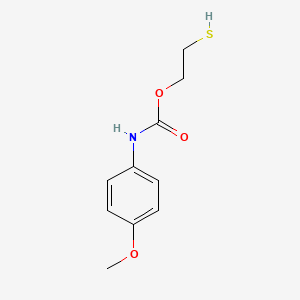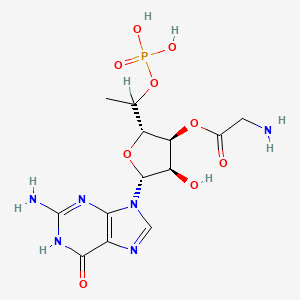![molecular formula C14H33F3O2Si4 B14444221 Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate CAS No. 74045-21-9](/img/structure/B14444221.png)
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate is a compound that features a unique combination of silicon and carbon atoms. This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate typically involves the reaction of tris(trimethylsilyl)methyl lithium with dimethylchlorosilane, followed by the addition of trifluoroacetic anhydride. The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form silanols and trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Hydrolysis: The primary products are silanols and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trimethylsilyl groups into organic molecules, which can protect reactive sites during synthesis.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the derivatization of non-volatile compounds.
Mecanismo De Acción
The mechanism of action of Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations . The compound’s large molecular volume and chemical inertness make it an effective reagent in various synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the trifluoroacetate group.
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups but has different reactivity and applications.
Uniqueness
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate is unique due to its combination of trimethylsilyl groups and trifluoroacetate, which provides distinct reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
74045-21-9 |
|---|---|
Fórmula molecular |
C14H33F3O2Si4 |
Peso molecular |
402.75 g/mol |
Nombre IUPAC |
[dimethyl-[tris(trimethylsilyl)methyl]silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H33F3O2Si4/c1-20(2,3)14(21(4,5)6,22(7,8)9)23(10,11)19-12(18)13(15,16)17/h1-11H3 |
Clave InChI |
KJQJXNPCIIYQQR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


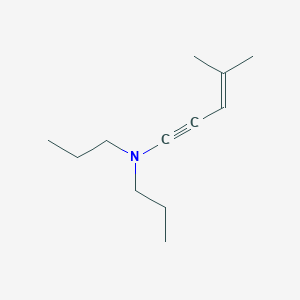
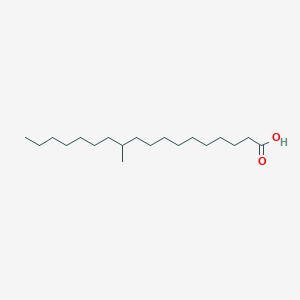
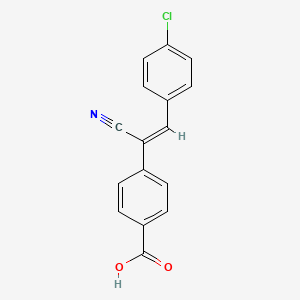
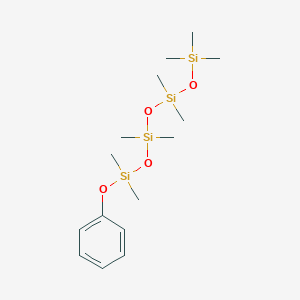
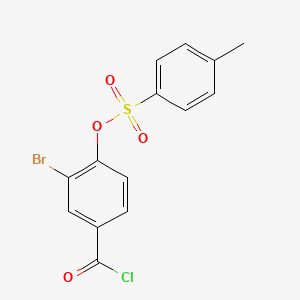
![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
